![molecular formula C20H17FN6O4S B2466984 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 852154-30-4](/img/structure/B2466984.png)

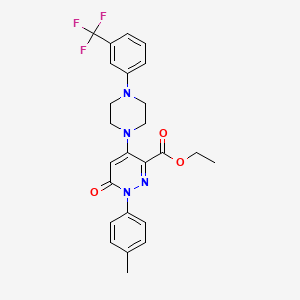

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

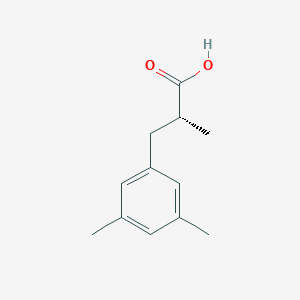

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O4S and its molecular weight is 456.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

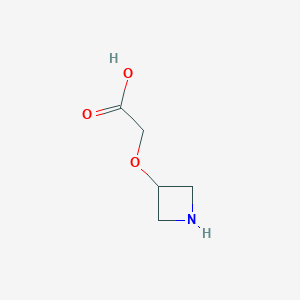

The synthesis and structural analysis of similar compounds involve complex reactions that yield derivatives with potential anticancer activities. For instance, compounds synthesized through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters showed selective cytotoxic effects against leukemia cell lines, highlighting the synthetic routes to novel compounds with therapeutic potential (Horishny, Arshad, & Matiychuk, 2021).

Crystal structure analyses of related compounds provide insight into their molecular conformations and potential interactions. For example, the folded conformation of certain diamino pyrimidine derivatives stabilizes through intramolecular hydrogen bonding, which could influence their biological activity (Subasri et al., 2016).

Biological Activities and Applications

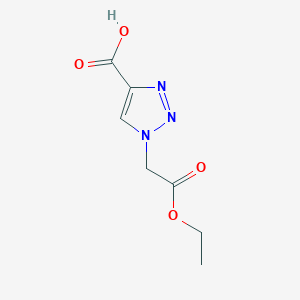

Various synthesized derivatives exhibit antimicrobial, antifungal, and antituberculosis activities, indicating the broad spectrum of biological efficacy of these compounds. The inclusion of the 1,2,4-triazole ring system in these molecules contributes to their significant pharmaceutical activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

The antiviral potential against COVID-19 of similar compounds has been explored through quantum chemical insights, molecular docking studies, and analysis of drug-likeness properties. Such studies highlight the importance of molecular design in developing effective antiviral therapies (Mary et al., 2020).

Research into pyrolin derivatives, including those with similar structural motifs, has demonstrated anti-exudative properties, suggesting the potential for new therapeutic agents in treating inflammation-related conditions (Chalenko et al., 2019).

Mécanisme D'action

Target of Action

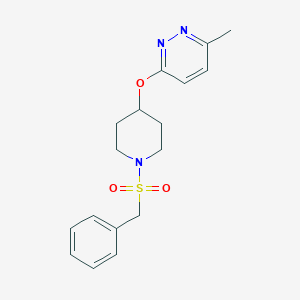

The primary target of the compound F0648-0750 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis, and is involved in a variety of diseases when dysregulated .

Mode of Action

F0648-0750 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 from forming dimers, undergoing nuclear translocalization, and subsequently initiating the transcription of target genes .

Biochemical Pathways

The inhibition of Stat3 by F0648-0750 affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . By inhibiting Stat3, F0648-0750 can potentially downregulate the expression of inflammatory cytokines such as IL-6 and RANKL, which are essential for osteoclastogenesis .

Result of Action

The inhibition of Stat3 by F0648-0750 leads to a significant reduction in the expression of IL-6 and RANKL . This results in the potential therapeutic effects against diseases characterized by chronic inflammation, such as rheumatoid arthritis . In fact, F0648-0750 has been shown to significantly inhibit arthritis development without apparent adverse effects in a collagen-induced arthritis model .

Propriétés

IUPAC Name |

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O4S/c21-12-3-5-14(6-4-12)27-16(8-13-9-17(28)24-19(30)23-13)25-26-20(27)32-11-18(29)22-10-15-2-1-7-31-15/h1-7,9H,8,10-11H2,(H,22,29)(H2,23,24,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOZYGUNMHLWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)

![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)

![N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2466916.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)

![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)